![molecular formula C21H29N5O2 B1681997 (5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one CAS No. 346673-06-1](/img/structure/B1681997.png)

(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one

Übersicht

Beschreibung

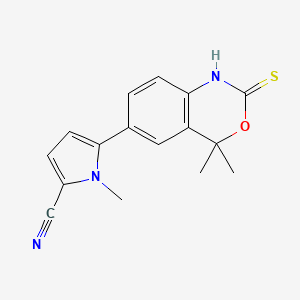

“(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C21H29N5O2 . It is also known by other names such as TCS 2510 and CHEMBL275667 . The compound has a molecular weight of 383.5 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a pyrrolidin-2-one ring, a phenyl group, and a tetrazole group . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has several computed properties, including an XLogP3-AA value of 2.6, indicating its lipophilicity . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 11 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Electropolymerization of Pyrrole-Based Monomers

A study on derivatized bis(pyrrol-2-yl) arylenes, including a variety of bis(pyrrol-2-yl) compounds, demonstrated their oxidation at relatively low potentials to form cation radicals, leading to the synthesis of conducting polymers with stable electrically conducting forms due to these low oxidation potentials. This research provides insights into the applications of pyrrole-based monomers in creating conducting polymers through electropolymerization, potentially relevant to the chemical structure (Sotzing et al., 1996).

Tetrazole-Group 13 Complexes

The synthesis and reactions of tetrazole-group 13 complexes, including various compounds with 5-phenyl-1-H-tetrazole and aluminum, were explored, aiming to investigate these complexes as potential unimolecular precursors to aluminum nitride. This study could suggest applications in materials science, particularly in developing new materials with specific electronic or structural properties (Muñoz-Hernández et al., 1998).

Multicomponent Synthesis of Pyrrol-2-ones

An effective route for synthesizing novel pyrrol-2-ones was described, involving the reaction of an enamine with an arenesulfonyl isocyanate. This study highlights a synthetic methodology that could be applied to the development of new compounds with potential biological or chemical activity, relating to the investigated compound's structural framework (Alizadeh et al., 2007).

Wirkmechanismus

Target of Action

The primary target of TCS 2510 is the EP4 receptor . This receptor is part of the prostaglandin receptor family, which plays a crucial role in various physiological processes, including inflammation, pain perception, and fever generation .

Mode of Action

TCS 2510 acts as a highly selective EP4 agonist . It binds to the EP4 receptor with an EC50 of 2.5 nM and a Ki of 1.2 nM . This binding activates the Gαs signaling pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . The compound produces a concentration-dependent increase in cAMP levels in GLUTag cells, with an EC50 of 20 nM .

Biochemical Pathways

The activation of the Gαs signaling pathway by TCS 2510 leads to a series of downstream effects. One of these is the stimulation of glucagon-like peptide 1 (GLP-1) secretion . Additionally, TCS 2510 increases the expression levels of Gcg mRNA , which encodes the preproglucagon protein. This protein can be processed to produce GLP-1, among other peptides .

Result of Action

The action of TCS 2510 results in several molecular and cellular effects. In vitro, it stimulates GLP-1 secretion and increases Gcg mRNA expression levels . In vivo, it produces a dose-dependent elevation in plasma GLP-1 levels in fasted mice . It also significantly elevates plasma glucagon-like peptide 2 (GLP-2) levels .

Action Environment

Eigenschaften

IUPAC Name |

(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2/c27-19(16-17-8-4-3-5-9-17)13-11-18-12-14-21(28)26(18)15-7-2-1-6-10-20-22-24-25-23-20/h3-5,8-9,11,13,18-19,27H,1-2,6-7,10,12,14-16H2,(H,22,23,24,25)/b13-11+/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYPJSNXPZTEHL-VJKINUSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C=CC(CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@H]1/C=C/[C@H](CC2=CC=CC=C2)O)CCCCCCC3=NNN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R)-5-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,24-Dimethoxy-2-methyl-4-methylimino-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B1681919.png)